2-Formylcyclopropane-1-carbonitrile

Catalog No.
S3667566
CAS No.
1824483-83-1
M.F
C5H5NO
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formylcyclopropane-1-carbonitrile

CAS Number

1824483-83-1

Product Name

2-Formylcyclopropane-1-carbonitrile

IUPAC Name

2-formylcyclopropane-1-carbonitrile

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C5H5NO/c6-2-4-1-5(4)3-7/h3-5H,1H2

InChI Key

LDFWACKVZPQYOM-UHFFFAOYSA-N

SMILES

C1C(C1C#N)C=O

Canonical SMILES

C1C(C1C#N)C=O

2-Formylcyclopropane-1-carbonitrile is a chemical compound with the molecular formula C5H5NOC_5H_5NO and the CAS number 941687-63-4. It features a cyclopropane ring, which is a three-membered carbon structure known for its strain and reactivity. The compound contains both an aldehyde functional group (the formyl group) and a cyano group (the carbonitrile), making it an interesting target for synthetic organic chemistry due to its potential reactivity and applications in various

  • Ring Opening Reactions: Due to the strain in the cyclopropane ring, it can undergo ring-opening reactions, leading to various products depending on the conditions and reagents used. This property is exploited in synthesizing larger and more complex molecules .
  • Electrophilic Reactions: The presence of the formyl group allows for electrophilic additions, where nucleophiles can attack the carbonyl carbon. This can lead to the formation of alcohols or other derivatives .
  • Oxidation and Reduction: The aldehyde functional group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide, while reduction can convert it to an alcohol .

While specific biological activity data for 2-formylcyclopropane-1-carbonitrile is limited, compounds containing similar functional groups often exhibit notable biological properties. For instance, derivatives of cyclopropanes have been studied for their potential as pharmaceuticals, including anti-cancer and anti-inflammatory agents. Further research is necessary to elucidate the specific biological effects of this compound.

Several methods have been developed for synthesizing 2-formylcyclopropane-1-carbonitrile:

  • Cyclopropanation Reactions: Cyclopropanation methods often involve the reaction of alkenes with diazo compounds or carbenes to form cyclopropanes, which can then be functionalized to introduce formyl and cyano groups.
  • N-Heterocyclic Carbene Catalysis: This method utilizes N-heterocyclic carbenes as catalysts to facilitate reactions involving formylcyclopropanes, enabling the formation of various derivatives through domino reactions .
  • Direct Functionalization: Certain synthetic routes allow for direct introduction of formyl and cyano groups onto cyclopropane structures through electrophilic substitutions or via intermediates that are stable enough to undergo further transformations .

The unique structure of 2-formylcyclopropane-1-carbonitrile makes it valuable in several applications:

  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry where novel compounds are constantly being developed.
  • Material Science: Due to its reactive nature, it may find applications in developing new materials with specific properties.

Several compounds share structural similarities with 2-formylcyclopropane-1-carbonitrile. These include:

Compound NameStructural FeaturesUnique Characteristics
1-Formylcyclopropane-1-carbonitrileSimilar cyclopropane structure with a different arrangementMay exhibit different reactivity profiles
CyclopropanecarboxaldehydeContains an aldehyde but lacks a cyano groupMore stable due to absence of the cyano group
3-Cyanocyclopropanecarboxylic acidContains both cyano and carboxylic acid groupsDisplays different acidity and reactivity

The uniqueness of 2-formylcyclopropane-1-carbonitrile lies in its combination of both aldehyde and cyano functionalities within a strained cyclopropane framework, which enhances its reactivity compared to similar compounds lacking one of these groups.

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2024-04-15

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